REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].[CH2:5]([N:7]([CH2:10][CH3:11])[CH2:8][CH3:9])C.[CH2:12]1[CH2:16][O:15]C[CH2:13]1.[C:17]1([CH3:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:24](#[N:26])[CH3:25]>C(Cl)Cl.C(OCC)(=O)C.CN(C=O)C>[CH:10]([N:7]([CH:12]([CH3:16])[CH3:13])[CH2:8][CH3:9])([CH3:11])[CH3:2].[CH2:21]1[CH2:20][CH2:19][N:7]2[C:23](=[N:26][CH2:24][CH2:25][CH2:5]2)[CH2:17][CH2:22]1.[C:2]([O:15][CH:17]([CH3:23])[CH3:18])(=[O:1])[CH3:3] |f:0.1|
|
Name
|
Nitro vinyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
beta-keto ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].[CH2:5]([N:7]([CH2:10][CH3:11])[CH2:8][CH3:9])C.[CH2:12]1[CH2:16][O:15]C[CH2:13]1.[C:17]1([CH3:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:24](#[N:26])[CH3:25]>C(Cl)Cl.C(OCC)(=O)C.CN(C=O)C>[CH:10]([N:7]([CH:12]([CH3:16])[CH3:13])[CH2:8][CH3:9])([CH3:11])[CH3:2].[CH2:21]1[CH2:20][CH2:19][N:7]2[C:23](=[N:26][CH2:24][CH2:25][CH2:5]2)[CH2:17][CH2:22]1.[C:2]([O:15][CH:17]([CH3:23])[CH3:18])(=[O:1])[CH3:3] |f:0.1|
|
Name
|
Nitro vinyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
beta-keto ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |